molecular formula C8H9F3N2 B8258211 2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine

2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine

Cat. No.: B8258211
M. Wt: 190.17 g/mol
InChI Key: XWRFBVFHAUUVKL-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine is an organic compound with the molecular formula C8H9F3N2. It is a derivative of benzene, featuring two amino groups at the 1 and 3 positions, a methyl group at the 2 position, and a trifluoromethyl group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce new functional groups in place of the trifluoromethyl group .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)benzene-1,3-diamine is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-4-6(12)2-5(3-7(4)13)8(9,10)11/h2-3H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRFBVFHAUUVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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